molecular formula C8H8F3NO B13289687 3-Pyridineethanol, 6-(trifluoromethyl)-

3-Pyridineethanol, 6-(trifluoromethyl)-

Cat. No.: B13289687
M. Wt: 191.15 g/mol
InChI Key: UNIDRJANBPMEBV-UHFFFAOYSA-N
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Description

2-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol typically involves the reaction of 6-(trifluoromethyl)pyridin-3-ol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the hydroxyl group on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 2-[6-(trifluoromethyl)pyridin-3-yl]ethanal or 2-[6-(trifluoromethyl)pyridin-3-yl]ethanoic acid.

    Reduction: Formation of 2-[6-(trifluoromethyl)pyridin-3-yl]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(3-4-13)5-12-7/h1-2,5,13H,3-4H2

InChI Key

UNIDRJANBPMEBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCO)C(F)(F)F

Origin of Product

United States

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